molecular formula C18H19BrN2O3 B6136139 N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

货号 B6136139
分子量: 391.3 g/mol
InChI 键: IBFRBFWBMHVGML-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide, commonly known as BPN14770, is a small molecule drug candidate that has been developed for the treatment of neurological disorders such as Alzheimer's disease. BPN14770 has shown promising results in preclinical studies and is currently undergoing clinical trials.

作用机制

BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway and leads to the activation of BDNF. BDNF plays a crucial role in the growth and survival of neurons and is essential for learning and memory.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects. The drug has been shown to enhance the production of BDNF and increase the levels of cAMP. BPN14770 has also been shown to reduce the accumulation of beta-amyloid in the brains of Alzheimer's disease animal models. In addition, BPN14770 has been shown to improve cognitive function and memory in preclinical studies.

实验室实验的优点和局限性

BPN14770 has several advantages for lab experiments. The drug has a high degree of selectivity for PDE4D and does not affect other PDE4 isoforms. BPN14770 has also shown to have good oral bioavailability and pharmacokinetic properties. However, the limitations of BPN14770 for lab experiments include the need for further studies to determine the optimal dose and duration of treatment in animal models.

未来方向

There are several potential future directions for the development of BPN14770. The drug could be further developed for the treatment of other neurological disorders such as Fragile X syndrome and autism spectrum disorders. BPN14770 could also be combined with other drugs to enhance its therapeutic effects. Further studies are needed to determine the optimal dose and duration of treatment in animal models and to determine the safety and efficacy of the drug in clinical trials.
Conclusion
In conclusion, BPN14770 is a promising drug candidate for the treatment of neurological disorders such as Alzheimer's disease. The drug has a selective inhibitory effect on PDE4D, which leads to the activation of the PKA pathway and the production of BDNF. BPN14770 has several advantages for lab experiments and has shown to improve cognitive function and memory in preclinical studies. Further studies are needed to determine the optimal dose and duration of treatment in animal models and to determine the safety and efficacy of the drug in clinical trials.

合成方法

BPN14770 is a synthetic compound that can be prepared by a multistep process. The synthesis of BPN14770 involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. This intermediate is then reacted with 2-aminobenzamide to form the key intermediate, 4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide. The final step involves the purification of the compound using chromatography techniques.

科学研究应用

BPN14770 has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. The drug has been shown to improve cognitive function and memory in preclinical studies. BPN14770 has also been shown to enhance the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. BPN14770 has been tested in animal models of Alzheimer's disease and has shown to reduce the accumulation of beta-amyloid, a protein that forms plaques in the brains of Alzheimer's patients.

属性

IUPAC Name

N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-2-3-17(22)20-14-6-8-15(9-7-14)21-18(23)12-24-16-10-4-13(19)5-11-16/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFRBFWBMHVGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。